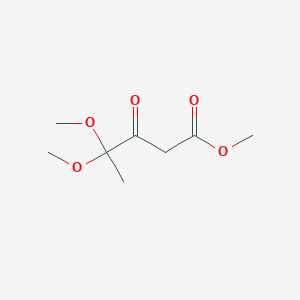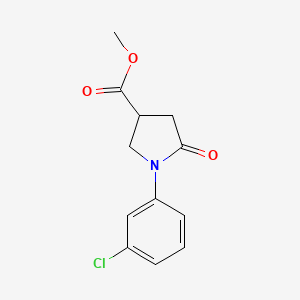
2,3-Diamino-5-methylpyridine
概要
説明
2,3-Diamino-5-methylpyridine is a chemical compound that is part of the pyridine family, characterized by the presence of two amino groups and a methyl group attached to the pyridine ring. While the provided papers do not directly discuss 2,3-diamino-5-methylpyridine, they do provide insights into the chemistry of related pyridine derivatives, which can be useful in understanding the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions, including substitution, oxidation, nitration, and ammoniation processes. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves such steps . Similarly, the synthesis of 5,5'-diamino-2,2'-bipyridine starts from a pyrrole-protected aminopyridine, indicating the complexity and versatility of pyridine chemistry .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their reactivity and physical properties. For example, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, showing that these structures are stabilized by hydrogen bonds and exhibit a layered arrangement . Such structural information is essential for understanding how 2,3-diamino-5-methylpyridine might behave in different chemical environments.
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions, including the formation of Schiff bases, as seen in the reaction of 3,4-diaminopyridine with other compounds . The reactivity of the amino groups is also highlighted in the synthesis of methyl 5-iodopyridine-2-carboximidate, which can react with protein amino groups . These reactions are indicative of the potential reactivity of the amino groups in 2,3-diamino-5-methylpyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by substitutions on the ring. For example, alkylation and acylation of amino groups can lead to shifts in fluorescence properties, as seen in the study of 2,5-diamino-3,6-dicyanopyrazine dyes . The solvent-dependent methylation of 2,3-diaminopyridine suggests that the physical properties of such compounds can vary significantly with the environment .
科学的研究の応用
Application 1: Synthesis of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives, which include 2,3-Diamino-5-methylpyridine, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis of these compounds involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used as intermediates for the synthesis of several crop-protection products .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 2: Synthesis of 2,3-Diamino-5-bromo-6-methylpyridine
- Scientific Field : Chemical Synthesis .
- Summary of the Application : 2,3-Diamino-5-bromo-6-methylpyridine is a chemical compound that can be synthesized from 2,3-Diamino-5-methylpyridine . This compound has various applications in chemical synthesis .
Application 3: Use in Proteomics Research
- Scientific Field : Proteomics .
- Summary of the Application : 2,3-Diamino-5-methylpyridine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The outcomes of the research are not specified in the source .
Application 4: Synthesis of 2-Amino-5-fluoropyridine
- Scientific Field : Chemical Synthesis .
- Summary of the Application : 2-Amino-5-fluoropyridine is a starting material for the synthesis of pyridothiadiazene 1,1-dioxides, which act as AMPA potentiators . This compound can be synthesized from 2,3-Diamino-5-methylpyridine .
- Methods of Application : The synthesis involves a series of transformations, including acetylation by acetic anhydride .
- Results or Outcomes : The optimized synthesis of the compound starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps .
Application 5: Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are synthesized from 2,3-Diamino-5-methylpyridine . These inhibitors are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
- Methods of Application : The synthesis involves a series of transformations, starting from 2-fluoro-4-methylpyridine .
- Results or Outcomes : The optimized synthesis of the compound resulted in a total yield of 29.4% in 7 linear steps .
Safety And Hazards
2,3-Diamino-5-methylpyridine is harmful in contact with skin and if inhaled. It may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .
特性
IUPAC Name |
5-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITFREYTVOPXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443616 | |
| Record name | 2,3-DIAMINO-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diamino-5-methylpyridine | |
CAS RN |
24638-29-7 | |
| Record name | 2,3-DIAMINO-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)






![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)


![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)
![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)
